molecular formula C20H11BrO5 B2746012 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate CAS No. 610752-47-1

3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate

Cat. No.: B2746012
CAS No.: 610752-47-1
M. Wt: 411.207
InChI Key: RJORBTBEPMINSU-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate is a synthetic chromene derivative characterized by a 4-bromophenyl substituent at position 3 of the chromen ring, a ketone group at position 4, and a furan-2-carboxylate ester at position 6. Chromene derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The furan-2-carboxylate moiety contributes to the compound’s polarity and solubility profile .

Properties

IUPAC Name

[3-(4-bromophenyl)-4-oxochromen-7-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11BrO5/c21-13-5-3-12(4-6-13)16-11-25-18-10-14(7-8-15(18)19(16)22)26-20(23)17-2-1-9-24-17/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJORBTBEPMINSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the chromenone core, followed by the introduction of the bromophenyl group and the furan carboxylate moiety. Key steps may include:

    Formation of the Chromenone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Esterification: The final step involves the esterification of the chromenone derivative with furan-2-carboxylic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the bromophenyl ring.

Scientific Research Applications

3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Materials Science: Its chromenone and furan moieties can be utilized in the development of organic semiconductors and photovoltaic materials.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the chromenone and furan moieties can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

A comparative analysis of substituents and their effects is summarized in Table 1.

Table 1: Structural and Molecular Comparison of Chromene Derivatives

Compound Name R3 Substituent Ester Group Other Substituents Molecular Formula Molar Mass (g/mol) CAS Number Evidence ID
3-(4-Bromophenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate (Target) 4-Bromophenyl Furan-2-carboxylate None C21H13BrO5 449.24 Not provided N/A
4-Butyl-6-chloro-2-oxo-2H-chromen-7-yl furan-2-carboxylate Furan-2-carboxylate Butyl (C4) at C4, Cl at C6 C19H17ClO5 372.79 446279-69-2
[3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] morpholine-4-carboxylate 4-Chlorophenyl, CF3 Morpholine-4-carboxylate Trifluoromethyl (CF3) at C2 C22H14ClF3O5 482.79 637748-17-5
Ethyl 3-(4-bromophenyl)-7-[(2-methoxybenzoyl)oxy]-4-oxo-4H-chromene-2-carboxylate 4-Bromophenyl Ethyl carboxylate 2-Methoxybenzoyloxy at C7 C26H19BrO7 523.33 610759-05-2
3-[4-(Methoxycarbonyl)phenoxy]-4-oxochromen-7-yl furan-2-carboxylate 4-Methoxycarbonylphenoxy Furan-2-carboxylate C22H15O8 407.35 637751-33-8
[3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 4-methylbenzoate 4-Chlorophenyl, CF3 4-Methylbenzoate Trifluoromethyl (CF3) at C2 C24H14ClF3O4 482.82 369394-36-5

Key Structural and Functional Differences

Substituent at Position 3: The target compound’s 4-bromophenyl group (C6H4Br) introduces steric bulk and electron-withdrawing effects, which may enhance stability and influence π-π stacking interactions. In contrast, 4-chlorophenyl (C6H4Cl) in offers similar electronic effects but with reduced steric demand.

Ester Group Variations :

  • The furan-2-carboxylate in the target compound is less polar than morpholine-4-carboxylate but more polar than 4-methylbenzoate . Morpholine derivatives often exhibit enhanced solubility in protic solvents due to the amine group, while benzoate esters are more lipophilic.

Additional Substituents :

  • Trifluoromethyl (CF3) groups in are strongly electron-withdrawing, which can increase metabolic stability and resistance to oxidation. The butyl and chloro substituents in contribute to lipophilicity and may alter binding affinity in biological targets.

Biological Activity

3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate is a synthetic compound belonging to the class of chromenone derivatives. Its unique structure, characterized by a bromophenyl group, a chromenone core, and a furan carboxylate moiety, has made it a subject of interest in medicinal chemistry and biological research. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C21H13BrO5C_{21}H_{13}BrO_5, with a molecular weight of 409.23 g/mol. The compound's structure allows for various chemical interactions that are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation.
  • Anti-inflammatory Properties : It has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.
  • Antioxidant Activity : The compound demonstrates free radical scavenging capabilities, which can protect cells from oxidative stress.

The biological effects of this compound are mediated through several mechanisms:

  • Enzyme Inhibition : The compound targets enzymes such as COX and lipoxygenases (LOX), leading to reduced production of inflammatory mediators.
  • Cell Signaling Modulation : It may influence signaling pathways like NF-κB, which is critical in inflammation and cancer progression.

Anticancer Activity

A study evaluated the cytotoxic effects of the compound on various cancer cell lines, including breast cancer (MCF-7). The results indicated significant inhibition of cell growth with an IC50 value of approximately 15 μM. This suggests that the compound could be developed as a potential anticancer agent.

Anti-inflammatory Effects

In vitro assays demonstrated that the compound inhibited COX-2 activity with an IC50 value of 10 μM. This inhibition was comparable to standard anti-inflammatory drugs, highlighting its potential therapeutic role in treating inflammatory diseases.

Antioxidant Activity

The antioxidant capacity was assessed using DPPH radical scavenging assays. The compound exhibited a notable scavenging effect with an IC50 value of 25 μM, indicating its potential use in preventing oxidative stress-related diseases.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeIC50 (μM) Anti-inflammatoryIC50 (μM) Antioxidant
This compoundChromenone derivative1025
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylateSimilar structure with chlorine1230
CurcuminNatural polyphenol822

This table highlights the comparative effectiveness of this compound against other compounds with similar structures.

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